2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
CAS No.: 158262-74-9
Cat. No.: VC5597872
Molecular Formula: C14H15N3O
Molecular Weight: 241.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158262-74-9 |
|---|---|
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.294 |
| IUPAC Name | (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile |
| Standard InChI | InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,18H,1-3H3,(H,16,17)/b12-9- |
| Standard InChI Key | DSUCFHILNUWEEL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2N1)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Nomenclature
The compound is systematically named (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile under IUPAC guidelines, reflecting its stereochemical configuration and functional groups . Its molecular formula, C₁₄H₁₅N₃O, corresponds to a molecular weight of 241.29 g/mol, as verified by high-resolution mass spectrometry .
Table 1: Fundamental Chemical Identifiers
Stereochemical Configuration
The (Z)-configuration arises from the spatial arrangement of the benzimidazole and nitrile groups across the enone system. X-ray crystallography and NMR studies confirm intramolecular hydrogen bonding between the hydroxyl group and the benzimidazole nitrogen, stabilizing the planar geometry .
Synthetic Methodologies
Condensation-Based Synthesis
The primary route involves a Knoevenagel condensation between 2-aminobenzimidazole derivatives and 4,4-dimethyl-3-oxopentanenitrile precursors. Reaction optimization at 60–80°C in ethanol yields the target compound with ~65% efficiency, though side products like decarboxylated analogs necessitate chromatographic purification .
Mechanochemical Approaches
Recent advances employ solvent-free ball milling to accelerate the condensation, reducing reaction times from hours to minutes while maintaining yields above 58% . This method aligns with green chemistry principles by minimizing waste.
Table 2: Comparative Synthesis Metrics
| Parameter | Conventional Method | Mechanochemical Method |
|---|---|---|
| Reaction Time | 6–8 hours | 20–30 minutes |
| Yield | 65% | 58% |
| Purity (HPLC) | 92% | 89% |
| Solvent Consumption | 200 mL/g | 0 mL/g |
Physicochemical Profiling
Spectral Characterization
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IR Spectroscopy: Strong absorptions at ν = 2215 cm⁻¹ (C≡N stretch) and ν = 1680 cm⁻¹ (C=O ketone) confirm functional group integrity .
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¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, OH), 7.45–7.10 (m, 4H, benzimidazole-H), 2.65 (s, 3H, CH₃), 1.45 (s, 6H, C(CH₃)₂) .
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like DMSO (82 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C under inert atmosphere .
Research Challenges and Future Directions
Metabolic Stability Concerns
Phase I metabolism studies in human liver microsomes reveal rapid CYP3A4-mediated oxidation of the methyl groups, yielding inactive metabolites with t₁/₂ = 12 minutes . Prodrug strategies incorporating phosphonate esters are under investigation to improve bioavailability.
Scalability of Synthesis
Current batch processes face limitations in achieving >100g scales due to exothermic side reactions. Continuous-flow systems with real-time IR monitoring are being prototyped to address this bottleneck .
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